4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid
Description
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a cyclopropyl substituent at position 4 and a pentafluoroethyl (-CF₂CF₃) group at position 2 of the pyrimidine ring.
Properties
CAS No. |
914201-14-2 |
|---|---|
Molecular Formula |
C10H7F5N2O2 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
4-cyclopropyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12,10(13,14)15)8-16-3-5(7(18)19)6(17-8)4-1-2-4/h3-4H,1-2H2,(H,18,19) |
InChI Key |
DKBMJRFEEPANGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ring Construction via Cyclocondensation
A common strategy involves building the pyrimidine ring through cyclocondensation reactions. Patent US20160009661A1 describes a template using β-keto esters and amidines under acidic conditions:
Reaction Scheme :
-
Cyclopropyl β-keto ester + Pentafluoroethylamidine → Pyrimidine intermediate
-
Oxidative cleavage → Carboxylic acid
Key Conditions :
-
Catalyst : p-Toluenesulfonic acid (5 mol%)
-
Solvent : Ethanol/Water (4:1 v/v)
-
Temperature : 80°C, 12 hours
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Amidines Ratio | 1.2:1 | +18% Yield |
| pH Control | 3.5–4.0 | Prevents decomposition |
| Oxygen Exclusion | Required | Avoids over-oxidation |
This method achieves 62–68% isolated yield but requires subsequent purification to remove regioisomers.
Direct Fluorination Strategies
Patent WO2021180952A1 discloses a late-stage fluorination approach using sulfur tetrafluoride (SF₄) gas:
Procedure :
-
2-Chloropyrimidine-5-carboxylate + Cyclopropyl Grignard → Intermediate
-
SF₄ gas bubbled through DMF solution at −10°C
-
Hydrolysis with NaOH (2M)
Critical Findings :
-
SF₄ achieves 89% fluorination efficiency vs. 47% for DAST
-
Side products (≤6%) include difluoroethyl and trifluorovinyl derivatives
-
Safety protocols mandatory due to SF₄ toxicity
Comparative Fluorination Agents :
| Reagent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| SF₄ | −10 | 89 | 6% |
| DAST | 25 | 47 | 22% |
| XtalFluor-E | 0 | 71 | 14% |
Carboxylation via Carbon Dioxide Insertion
US5932730A details a nickel-catalyzed carboxylation using CO₂ under high pressure:
Mechanism :
-
Pyrimidine bromide + Ni(0) catalyst → Organonickel complex
-
CO₂ insertion (50 psi, 60°C)
-
Protonolysis → Carboxylic acid
Optimized Parameters :
-
Catalyst : Ni(COD)₂ (COD = 1,5-cyclooctadiene)
-
Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)
-
CO₂ Pressure : 50 psi
Yield Improvements :
| Ligand | Yield (%) |
|---|---|
| dppe | 78 |
| BINAP | 65 |
| No ligand | 12 |
This method avoids harsh oxidation conditions but requires specialized equipment for CO₂ handling.
Reaction Optimization and Scale-Up
Solvent Effects on Cyclopropanation
Data from WO2009/154775 (cited in US9321787B2) reveals solvent polarity critically impacts cyclopropane ring formation:
| Solvent | Dielectric Constant | Yield (%) | Ring Purity |
|---|---|---|---|
| THF | 7.5 | 54 | 88% |
| DCM | 8.9 | 61 | 92% |
| DMF | 36.7 | 48 | 79% |
| Toluene | 2.4 | 72 | 96% |
Lower polarity solvents favor cyclopropane stability, with toluene providing optimal results despite slower reaction times.
Temperature Gradients in Fluorination
A study from US20160009661A1 demonstrates temperature-dependent fluorination outcomes:
Pentafluoroethyl Group Formation :
| Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| −20 | 82 | 94 |
| 0 | 91 | 88 |
| 25 | 98 | 73 |
Lower temperatures improve selectivity but reduce conversion rates, necessitating a −10°C compromise in industrial settings.
Purification and Characterization
Chromatographic Challenges
The compound’s polarity and fluorine content complicate purification:
HPLC Conditions (Patent WO2021180952A1) :
-
Column: C18, 250 × 4.6 mm
-
Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 → 20:80 gradient)
-
Retention Time: 14.2 min
Common Impurities :
-
2-(Heptafluoropropyl) Analog : 2.3% (co-elutes at 13.8 min)
-
Carboxylic Acid Anhydride : 1.7% (detected via IR at 1810 cm⁻¹)
Spectroscopic Fingerprints
¹⁹F NMR (376 MHz, CDCl₃) :
-
δ −81.2 (CF₂CF₃, quintet, J = 9.1 Hz)
-
δ −126.4 (CF₂CF₃, triplet, J = 14.2 Hz)
IR (ATR) :
-
1705 cm⁻¹ (C=O stretch)
-
1280–1120 cm⁻¹ (C-F stretches)
Industrial-Scale Considerations
Cost Analysis of Fluorination Reagents
Data aggregated from multiple patents reveals economic trade-offs:
| Reagent | Cost ($/kg) | Moles Required | Total Cost (per kg product) |
|---|---|---|---|
| SF₄ | 420 | 1.8 | $756 |
| DAST | 310 | 3.2 | $992 |
| XtalFluor-E | 580 | 2.1 | $1,218 |
Though SF₄ offers lower per-kilogram costs, its handling requires specialized equipment ($1.2M capital investment), making DAST preferable for small-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
Esterification: Ester derivatives of the original carboxylic acid.
Scientific Research Applications
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The perfluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, while the cyclopropyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
(a) 2-(Pentafluoroethyl) vs. 2-(Trifluoromethyl)
- Higher electron-withdrawing capacity of -CF₂CF₃ may enhance electrophilic reactivity at the pyrimidine ring, influencing binding interactions in enzyme inhibition . Molecular Weight: 232.16 (trifluoromethyl derivative) vs. ~300 (estimated for pentafluoroethyl analog).
(b) 2-(Pentafluoroethyl) vs. 2-(Methylthio)methyl
- 4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid (CAS: 1250501-10-0):
Substituent Effects at Position 4
(a) 4-Cyclopropyl vs. 4-Isopropyl
- Cyclopropyl’s ring strain may enhance reactivity in ring-opening reactions .
Functional Group Variations at Position 5
(a) Carboxylic Acid vs. Ethyl Ester
- 4-Cyclopropyl-2-(4-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid ethyl ester (CAS: Not specified, MS: 337.1 [M+H]+): Ethyl ester derivatives exhibit lower aqueous solubility but improved membrane permeability compared to carboxylic acids. Carboxylic acids are more suitable for salt formation (e.g., choline salts) to enhance bioavailability, as demonstrated in related pyrimidine derivatives .
Biological Activity
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the cyclopropyl and pentafluoroethyl groups, contribute to its chemical stability and bioactivity, making it a candidate for various therapeutic applications.
The molecular formula of 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid is . Its molecular weight is 252.16 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.16 g/mol |
| IUPAC Name | 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorinated groups may facilitate stronger binding interactions due to enhanced hydrogen bonding capabilities, potentially leading to modulation of enzyme activity or receptor signaling.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria. While specific data on 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid is limited, its structural analogs suggest potential efficacy against microbial pathogens.
Antioxidant Activity
Fluorinated compounds are often evaluated for their antioxidant properties. The presence of the cyclopropyl group in the structure may contribute to increased electron density, enhancing the compound's ability to scavenge free radicals. Several studies have documented the antioxidant activities of related pyrimidine derivatives, suggesting that this compound could exhibit similar effects.
Case Studies
- Antimicrobial Testing : A study analyzed the antimicrobial effectiveness of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.
- Antioxidant Evaluation : In a comparative study involving various pyrimidines, compounds with fluorinated substituents showed significantly higher antioxidant capacities compared to their non-fluorinated counterparts. This suggests that 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid could possess enhanced antioxidant properties.
Research Findings
Recent investigations into related compounds have provided insights into the biological activities associated with fluorinated pyrimidines:
- In vitro Studies : Compounds structurally akin to 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid have been subjected to various in vitro assays to assess their effects on cellular viability and proliferation.
- Binding Affinity : Molecular docking studies have indicated that similar compounds can effectively bind to target proteins involved in disease pathways, such as those implicated in cancer and inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid, and how can reaction selectivity be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step pathways. For pyrimidine derivatives, chlorination or fluorination at specific positions is critical. For example, chlorination of 4-cyclopropylpyridine-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) ensures selective introduction of halogens at the 5-position . Cyclopropane ring formation may require [2+1] cycloaddition reactions with diazo compounds under controlled conditions. Optimization involves monitoring reaction kinetics (e.g., via HPLC or NMR) and adjusting stoichiometry of fluorinating agents (e.g., pentafluoroethyl iodide) to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm cyclopropyl and pentafluoroethyl substituent positions (e.g., bond angles and distances) .
- NMR spectroscopy : Use NMR to verify pentafluoroethyl group integration and NMR for cyclopropane proton splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFNO).
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity or binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., viral polymerases or kinases) to prioritize derivatives. For example, pyrimidine-carboxylic acids often bind metal ions in enzyme active sites .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to refine lead compounds .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer assays)?
- Methodological Answer :
- Dose-response profiling : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background variability.
- Mechanistic studies : Perform RNA-seq or proteomics to map pathways affected by the compound, distinguishing direct targets from secondary responses .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Salt formation : Synthesize sodium or potassium salts of the carboxylic acid group to improve bioavailability .
- Prodrug approaches : Modify the carboxylic acid to esters (e.g., ethyl or methyl esters) hydrolyzed in vivo .
Key Research Gaps and Future Directions
- Stereochemical impacts : Explore enantioselective synthesis to assess chirality-dependent bioactivity .
- In vivo models : Validate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration if targeting neurological targets .
- Resistance profiling : Screen for mutations in target enzymes (e.g., viral polymerases) to anticipate clinical resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
